N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide
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Overview
Description
N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl, chlorobenzyl, and methyl groups
Preparation Methods
The synthesis of N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the alkylation of piperidine with benzyl chloride and 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with methylamine to introduce the methyl group. The final step involves the formation of the carboxamide group through the reaction with a suitable carboxylic acid derivative under appropriate conditions .
Chemical Reactions Analysis
N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-1-(4-chlorobenzyl)-N-ethyl-4-piperidinecarboxamide: This compound has an ethyl group instead of a methyl group, which can lead to differences in its chemical and biological properties.
N-benzyl-1-(4-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide: The presence of a phenylethyl group introduces additional aromatic interactions, potentially affecting its activity and applications.
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O/c1-23(14-17-6-3-2-4-7-17)21(25)19-8-5-13-24(16-19)15-18-9-11-20(22)12-10-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
InChI Key |
BUCHHVOLSDDWQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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